molecular formula C8H8BrNO3 B7903204 Methyl 6-bromo-4-methoxynicotinate

Methyl 6-bromo-4-methoxynicotinate

Cat. No.: B7903204
M. Wt: 246.06 g/mol
InChI Key: ZMGOLSUDFQUMMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-bromo-4-methoxynicotinate is a substituted nicotinic acid derivative characterized by a bromine atom at the 6-position and a methoxy group at the 4-position of the pyridine ring, with a methyl ester functional group. This compound is a key intermediate in pharmaceutical and agrochemical synthesis due to its reactivity and structural versatility .

Properties

IUPAC Name

methyl 6-bromo-4-methoxypyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-12-6-3-7(9)10-4-5(6)8(11)13-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGOLSUDFQUMMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-4-methoxynicotinate typically involves the bromination of methyl 4-methoxynicotinate. One common method includes the use of bromine and a suitable solvent such as glacial acetic acid . The reaction proceeds under controlled conditions to ensure the selective bromination at the 6-position of the nicotinate ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. This ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-4-methoxynicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions would produce biaryl compounds.

Scientific Research Applications

Methyl 6-bromo-4-methoxynicotinate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-bromo-4-methoxynicotinate involves its interaction with molecular targets such as nicotinic receptors. The bromine and methoxy groups influence its binding affinity and selectivity towards these receptors. The compound may modulate receptor activity, leading to various biological effects .

Comparison with Similar Compounds

Key Findings:

Substituent Position and Reactivity :

  • The bromine atom at the 6-position (as in this compound) enhances electrophilic substitution reactivity compared to analogs like Ethyl 5-bromo-6-methylnicotinate , where bromine is at the 5-position. This positional difference influences regioselectivity in cross-coupling reactions .
  • Replacement of bromine with chlorine (Methyl 6-chloro-4-methylnicotinate ) reduces molecular weight and polarizability, affecting solubility and reaction kinetics .

Functional Group Impact: The methoxy group at the 4-position provides steric hindrance and electron-donating effects, stabilizing the pyridine ring against nucleophilic attack. The aldehyde group in 6-Bromo-4-methylnicotinaldehyde makes it highly reactive in condensation reactions, unlike ester-containing analogs .

Similarity Scores :

  • 5-Bromo-6-methoxynicotinic acid (similarity: 0.94) is the closest analog due to shared bromine and methoxy substituents, though the carboxylic acid group limits its use in esterification reactions compared to methyl esters .

Applications :

  • Methyl ester derivatives (e.g., this compound) are preferred in drug synthesis for their balance of stability and reactivity. In contrast, ethyl esters (e.g., Ethyl 5-bromo-6-methylnicotinate ) offer slower hydrolysis rates, useful in prolonged-release formulations .

Biological Activity

Methyl 6-bromo-4-methoxynicotinate (MBMN) is a derivative of nicotinic acid that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₈H₈BrN₁O₂
  • Molecular Weight : 216.06 g/mol
  • CAS Number : 33402-75-4
  • Physical State : Solid at room temperature, with a melting point around 34-37 °C.

The biological activity of MBMN is primarily attributed to its interaction with various biological targets, particularly in the context of cardiovascular diseases and inflammation. The compound acts as a vasodilator , enhancing blood flow through the release of prostaglandins, which are local mediators involved in vasodilation .

Key Mechanisms:

  • Vasodilation : Similar to methyl nicotinate, MBMN may promote the release of prostaglandin D2, leading to enhanced local blood flow and reduced vascular resistance .
  • Inhibition of Matrix Metalloproteinases (MMPs) : Emerging research indicates that MBMN can inhibit MMPs involved in cartilage degradation, making it a candidate for treating osteoarthritis .

Pharmacokinetics

Understanding the pharmacokinetics of MBMN is crucial for evaluating its therapeutic potential. The compound is expected to undergo rapid absorption and distribution due to its lipophilicity.

  • Absorption : Following topical administration, MBMN is likely absorbed efficiently through the skin due to its structural properties, facilitating quick onset of action.
  • Metabolism : It is hypothesized that MBMN undergoes ester hydrolysis to release active metabolites, similar to other nicotinic acid derivatives .
  • Excretion : Preliminary studies suggest that metabolites are primarily excreted via urine.

In Vitro Studies

Recent studies have explored the effects of MBMN on cellular models. For example:

  • In chondrosarcoma cell lines, MBMN demonstrated significant inhibition of IL-1β-induced MMP13 expression, highlighting its potential role in mitigating inflammatory responses associated with osteoarthritis .

Comparative Analysis with Other Compounds

Compound NameMechanism of ActionBiological Activity
Methyl NicotinateVasodilation via prostaglandin releasePain relief in muscle/joint issues
This compoundInhibition of MMPsPotential treatment for osteoarthritis
2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamideInhibition of inflammatory pathwaysReduces cartilage degradation

Case Study 1: Osteoarthritis Treatment

A study evaluated the efficacy of MBMN in reducing MMP activity in an osteoarthritis model. The results indicated that treatment with MBMN significantly decreased MMP13 and ADAMTS9 mRNA expression levels in response to pro-inflammatory cytokines, suggesting a protective effect on cartilage integrity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 6-bromo-4-methoxynicotinate, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves bromination of a nicotinate precursor followed by esterification. For example, bromination using N-bromosuccinimide (NBS) in acetonitrile or dichloromethane at 60–100°C is common, with yields influenced by solvent polarity and temperature control . Esterification with methanol under acidic or basic conditions completes the process. Thin-layer chromatography (TLC) or gas chromatography (GC) is used to monitor intermediate purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and molecular geometry, while X-ray crystallography resolves bond angles and distances for structural validation . For crystallography, the SHELX suite (e.g., SHELXL, SHELXD) is widely used for small-molecule refinement, especially for high-resolution data .

Q. How do the bromine and methoxy groups influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : The bromine atom at position 6 acts as an electrophilic site, facilitating SNAr (nucleophilic aromatic substitution) reactions. The methoxy group at position 4 stabilizes the pyridine ring via resonance but may sterically hinder certain reactions. Solvent polarity (e.g., DMF vs. THF) and temperature (25–80°C) are critical for controlling reaction pathways .

Advanced Research Questions

Q. How can regioselectivity challenges in substitution reactions involving this compound be addressed?

  • Methodology : Regioselectivity is influenced by electronic and steric factors. For example, computational modeling (density-functional theory, DFT) predicts electron density distribution to identify reactive sites . Experimental validation involves comparing reaction outcomes under varying conditions (e.g., using Pd catalysts for Suzuki couplings vs. Cu for Ullmann reactions) .

Q. What computational approaches are recommended for predicting the reactivity of this compound in medicinal chemistry applications?

  • Methodology : DFT calculations (e.g., using B3LYP/6-31G* basis sets) model transition states and activation energies for reactions like cross-couplings. Software such as Gaussian or ORCA integrates these methods, while molecular docking studies (AutoDock Vina) assess interactions with biological targets .

Q. How should researchers resolve contradictions in reported yields or side products during synthesis?

  • Methodology : Systematic variation of reaction parameters (e.g., brominating agents: Br₂ vs. NBS) and rigorous purification (column chromatography, recrystallization) can isolate side products for analysis via LC-MS or HRMS. Contradictions often arise from impurities in starting materials or inadequate temperature control .

Q. What strategies are effective for designing derivatives of this compound with enhanced bioactivity?

  • Methodology : Structure-activity relationship (SAR) studies guide functional group modifications. For example:

  • Replacing bromine with cyano groups increases electrophilicity .
  • Methoxy-to-hydroxyl substitution improves solubility but may reduce stability .
    High-throughput screening (HTS) and parallel synthesis optimize libraries for target-specific assays (e.g., kinase inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.